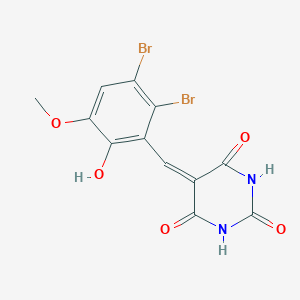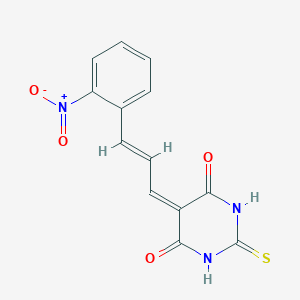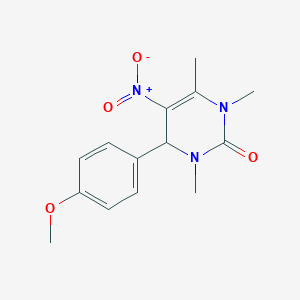![molecular formula C22H16N4O5 B413458 5,7-dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 300803-80-9](/img/structure/B413458.png)
5,7-dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex heterocyclic compound It features a unique structure that combines multiple rings, including indeno, pyrido, and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multi-step reactions. One common method starts with the condensation of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst such as amberlyst-15 in refluxing toluene . The reaction proceeds through a series of cyclization and condensation steps to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired compound in large quantities.
化学反应分析
Types of Reactions
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl position.
科学研究应用
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its complex structure and ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indeno and pyrido rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also feature a heterocyclic structure and are known for their broad spectrum of biological activities.
Uniqueness
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its combination of multiple ring systems and functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
300803-80-9 |
|---|---|
分子式 |
C22H16N4O5 |
分子量 |
416.4g/mol |
IUPAC 名称 |
5,7-dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H16N4O5/c1-24-20-17(21(28)25(2)22(24)29)15(11-7-9-12(10-8-11)26(30)31)16-18(23-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,23H,1-2H3 |
InChI 键 |
BTZLXIOTUOQASE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C1=O)C |
规范 SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B413376.png)
![2-Ethoxy-4-nitro-6-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413377.png)
![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413378.png)
![N-[4-({3-ethoxy-2-hydroxy-5-nitrobenzylidene}amino)phenyl]acetamide](/img/structure/B413379.png)
![5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413380.png)
![4-({[5-(3-Chlorophenyl)-2-furyl]methylene}amino)-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B413384.png)

![2-Ethoxy-4-nitro-6-({[4-(5-phenyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413386.png)
![(5E)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B413387.png)
![(5E)-2-(2-chloroanilino)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B413389.png)
![1-({[2-(4-Ethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B413392.png)
![4-nitro-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B413393.png)


